molecular formula C9H17NO2 B7839923 (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate

Cat. No.: B7839923
M. Wt: 171.24 g/mol
InChI Key: CUDOPASYFARLIF-UHFFFAOYSA-N
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Description

®-Ethyl 1-ethylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H17NO2This compound is a colorless to light yellow clear liquid and is used in various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 1-ethylpyrrolidine-2-carboxylate typically involves the esterification of ®-1-ethylpyrrolidine-2-carboxylic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In industrial settings, the production of ®-Ethyl 1-ethylpyrrolidine-2-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 1-ethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Ethyl 1-ethylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Ethyl 1-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as neurotransmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Ethyl 1-ethylpyrrolidine-2-carboxylate is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific stereochemistry allows for selective interactions in biological systems, making it a crucial intermediate in the development of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

ethyl 1-ethylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDOPASYFARLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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